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Introduction

PSB-1115 is a potent and selective antagonist of the A2B adenosine receptor (A2BR). In the
context of melanoma, the tumor microenvironment is often characterized by high levels of
extracellular adenosine, which signals through receptors like A2BR to promote tumor growth,
angiogenesis, and immunosuppression.[1][2] By blocking the A2BR, PSB-1115 has emerged
as a valuable tool to investigate the role of adenosine signaling in melanoma progression and
as a potential therapeutic agent. Its primary mechanism of action involves reversing the
immunosuppressive landscape of the tumor, thereby enhancing the host's anti-tumor immune
response.[1][2]

Mechanism of Action

In the melanoma microenvironment, high adenosine levels activate the A2BR on various cells,
including myeloid-derived suppressor cells (MDSCs) and tumor-associated fibroblasts. This
activation leads to the production of immunosuppressive cytokines like IL-10 and chemokines
such as MCP-1, which in turn promotes the accumulation of MDSCs.[1][2] These MDSCs
suppress the activity of cytotoxic CD8+ T cells and Natural Killer T (NKT) cells, allowing the
tumor to evade immune destruction.

PSB-1115 blocks this signaling cascade. By inhibiting the A2BR, it prevents the downstream
signaling that leads to the production of IL-10 and MCP-1.[1][2] This results in a significant
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reduction in the infiltration of MDSCs within the tumor.[1][2] The decrease in MDSC-mediated
suppression allows for an increased infiltration and activation of anti-tumor CD8+ T cells and
NKT cells, which are critical for attacking and eliminating cancer cells.[1][2] This shift from an
Immunosuppressive to an immunostimulatory microenvironment leads to delayed tumor
growth.[1][2] Furthermore, PSB-1115 has been shown to affect the tumor stroma by reducing
the number of Fibroblast Activation Protein (FAP)-positive cells and decreasing the expression
of Fibroblast Growth Factor 2 (FGF2), further contributing to its anti-tumor effects.
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PSB-1115 Mechanism of Action in Melanoma.
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Quantitative Data Summary

The following tables summarize the quantitative effects of PSB-1115 in preclinical melanoma

models.

Table 1: In Vivo Efficacy of PSB-1115 in B16-F10 Melanoma Model

Dosage &
Treatment Group O . Outcome Reference
Administration
Significantly
1 mg/kg, peritumorally  decreased melanoma
PSB-1115 [1]
(p-t) growth compared to
control.
Significantly reduced
) 100 mg/kg,
Dacarbazine ) ) ) tumor growth [1]
intraperitoneally (i.p.)
compared to control.
Enhanced anti-tumor
PSB-1115 + 1 mg/kg (p.t.) + 100 o
activity compared to [1]

Dacarbazine mg/kg (i.p.)

single agents.

Table 2: Immunomodulatory Effects of PSB-1115 in the Tumor Microenvironment

© 2025 BenchChem. All rights reserved.

4/12 Tech Support


https://www.benchchem.com/product/b1679811?utm_src=pdf-body
https://www.benchchem.com/product/b1679811?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884531/
https://www.benchchem.com/product/b1679811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Analyte | Cell Type

Effect of PSB-1115
Treatment

Method of Analysis

Reference

CD11b+Grl1+ MDSCs

Significant decrease

in tumor tissue.

Flow Cytometry

[1]

CD8+ T Cells

Significant increase in

tumor tissue.

Flow Cytometry

[1]

CD3+NK1.1+ NKT

Significant increase in

) Flow Cytometry [1]
Cells tumor tissue.
Significant decrease
IL-10 ) ELISA [1]I2]
in tumor homogenate.
Significant decrease
MCP-1 _ ELISA [1][2]
in tumor homogenate.
Significant increase in
Granzyme B tumor homogenate ELISA [1]

(with Dacarbazine).

FAP-positive cells

Reduction in tumor

tissue.

Immunohistochemistry

FGF-2

Reduced expression

in tumor tissue.

Immunohistochemistry

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of PSB-1115

in a preclinical melanoma model.

Protocol 1: In Vivo Murine Melanoma Model

This protocol describes the establishment of a syngeneic B16-F10 melanoma model in

C57BL/6 mice to assess the anti-tumor activity of PSB-1115, alone or in combination with other

agents like dacarbazine.

Materials:
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e B16-F10 murine melanoma cell line

e Complete medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
e Phosphate-Buffered Saline (PBS), sterile

o Female C57BL/6 mice (6-8 weeks old)

e PSB-1115 (Tocris Cookson Ltd or similar)

e Dacarbazine (DTIC)

e Vehicle for PSB-1115 (e.g., PBS)

o Sterile syringes and needles

o Calipers

Procedure:

e Cell Culture: Culture B16-F10 cells in complete medium at 37°C and 5% CO2. Harvest cells
during the logarithmic growth phase using trypsin. Wash cells twice with sterile PBS.

o Cell Preparation: Resuspend cells in sterile PBS to a final concentration of 2 x 106 cells/mL.
Keep on ice until injection.

e Tumor Implantation: Subcutaneously inject 2 x 105 B16-F10 cells (in 100 uL of PBS) into the
right flank of each C57BL/6 mouse.

o Treatment Initiation: Allow tumors to establish for 10 days until they are palpable.

e Drug Administration:

[e]

PSB-1115 Group: Administer PSB-1115 at 1 mg/kg via peritumoral (p.t.) injection daily.

o

Dacarbazine Group: Administer Dacarbazine at 100 mg/kg via intraperitoneal (i.p.)
injection (e.g., every 3 days).

o

Combination Group: Administer both PSB-1115 and Dacarbazine as described above.
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o Control Group: Administer the vehicle used for PSB-1115 via peritumoral injection.

o Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Calculate volume
using the formula: (Length x Width2) / 2.

o Endpoint: At the end of the study (e.g., Day 20-25) or when tumors reach the pre-determined
endpoint, euthanize mice and harvest tumors for further analysis (Flow Cytometry, ELISA,
IHC).

Protocol 2: Flow Cytometry Analysis of Tumor-
Infiltrating Immune Cells

This protocol details the preparation of single-cell suspensions from harvested tumors and
subsequent staining for flow cytometric analysis of key immune cell populations.

Materials:

e Harvested tumors from Protocol 1

e RPMI-1640 medium

o Collagenase Type IV (1 mg/mL) and DNase | (100 U/mL) in RPMI
e 70 pm cell strainers

o FACS Buffer (PBS with 2% FBS, 1 mM EDTA)

e Fc Block (anti-mouse CD16/CD32)

e Fluorochrome-conjugated antibodies (from BD Biosciences or similar):

[¢]

Anti-CDA45 (e.g., PerCP-Cy5.5)

o

Anti-CD11b (e.g., PE-Cy7)

o

Anti-Gr-1 (e.g., PE)

[¢]

Anti-CD3 (e.g., PE-Cy5.5)
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o Anti-CD8 (e.g., APC)

o Anti-NK1.1 (e.g., PE)
 Viability Dye (e.g., Zombie Aqua)
o Flow Cytometer (e.g., BD FACSCanto II)
Procedure:

e Tumor Digestion: Mince the harvested tumor tissue into small pieces. Incubate in
Collagenase IV and DNase | solution for 45-60 minutes at 37°C with gentle agitation.

» Single-Cell Suspension: Pass the digested tissue through a 70 um cell strainer to obtain a
single-cell suspension. Wash the cells with RPMI and then resuspend in FACS bulffer.

e Staining:

[e]

Adjust cell concentration to 1 x 107 cells/mL in FACS buffer.

(¢]

Add viability dye according to the manufacturer's protocol to distinguish live/dead cells.

[¢]

Incubate cells with Fc Block for 10 minutes on ice to prevent non-specific antibody binding.

[e]

Add the antibody cocktail (e.g., for MDSCs: CD45, CD11b, Gr-1; for T-cells: CD45, CD3,
CDS8; for NKT cells: CD45, CD3, NK1.1) and incubate for 30 minutes on ice in the dark.

o Data Acquisition: Wash the cells twice with FACS buffer. Resuspend in 300 pL of FACS
buffer and acquire data on a flow cytometer.

o Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live,
single, CD45+ cells first. Then, identify populations of interest (e.g., CD11b+Grl+ MDSCs,
CD3+CD8+ T cells).

Protocol 3: Cytokine Measurement in Tumor
Homogenates by ELISA

This protocol is for quantifying cytokine levels within the tumor microenvironment.
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Materials:

Harvested tumors from Protocol 1, snap-frozen in liquid nitrogen
 Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
o BCA Protein Assay Kit

o ELISA Kits for mouse IL-10, MCP-1, TNF-q, IFN-y, and Granzyme B (e.g., from R&D
Systems or BD Biosciences)

e Microplate reader
Procedure:

o Tumor Homogenization: Weigh the frozen tumor tissue. Homogenize in ice-cold lysis buffer
using a mechanical homogenizer.

e Lysate Preparation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect
the supernatant (tumor lysate).

o Protein Quantification: Determine the total protein concentration in the lysate using a BCA
assay.

o ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions.
Briefly, this involves adding standards and diluted samples to a pre-coated plate, followed by
incubation with detection antibodies and a substrate for color development.

o Data Analysis: Measure the absorbance using a microplate reader. Calculate the cytokine
concentration (in pg/mL) from the standard curve. Normalize the cytokine concentration to
the total protein concentration of the sample (results expressed as pg/mg of total protein).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study evaluating PSB-1115.
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Typical workflow for evaluating PSB-1115 in a murine melanoma model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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